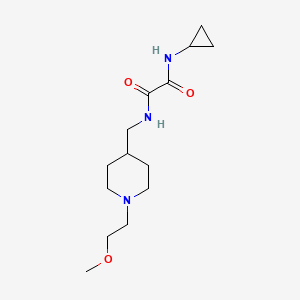
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to the nitrogen atom of oxalamide, and a methoxyethylpiperidinylmethyl group attached to the second nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the piperidinylmethyl moiety. These components are then coupled using oxalamide as a linker. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions: N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of substituted derivatives at the piperidinylmethyl group.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can be used to study protein interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism by which N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets. The cyclopropyl group enhances binding affinity, while the methoxyethylpiperidinylmethyl group provides specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness: N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide stands out due to its smaller ring size, which can influence its binding properties and biological activity. This structural difference may result in unique interactions with biological targets compared to its cyclopentyl and cyclohexyl counterparts.
属性
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-20-9-8-17-6-4-11(5-7-17)10-15-13(18)14(19)16-12-2-3-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAZKMBIWJOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














